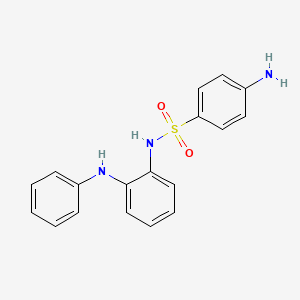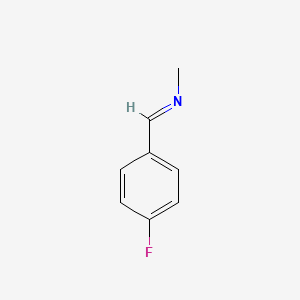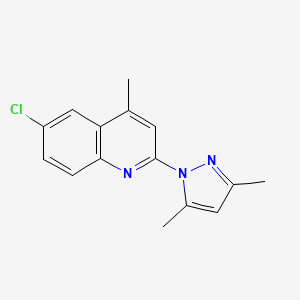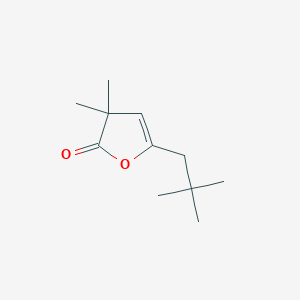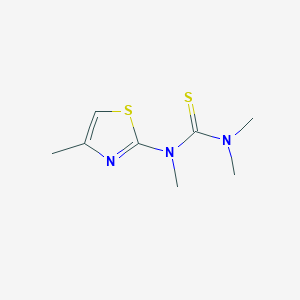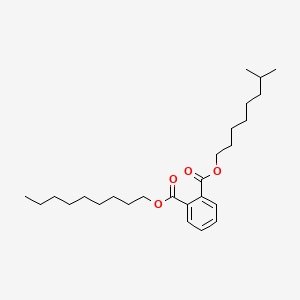
3,5-Dihydroxytetradec-7-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxytetradec-7-enoic acid: is an organic compound with the molecular formula C14H26O4 It is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions and a double bond at the 7th position in a tetradecenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxytetradec-7-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of tetradecenoic acid derivatives. This can be done using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dihydroxytetradec-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,5-diketotetradec-7-enoic acid or 3,5-dicarboxytetradec-7-enoic acid.
Reduction: Formation of 3,5-dihydroxytetradecanoic acid.
Substitution: Formation of esters or ethers depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dihydroxytetradec-7-enoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and surfactants.
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxytetradec-7-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the double bond in its structure allow it to participate in various biochemical reactions. It can act as a ligand for enzymes, modulate signaling pathways, and influence gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dihydroxyhexadec-7-enoic acid
- 3,5-Dihydroxyoctadec-7-enoic acid
- 3,5-Dihydroxydec-7-enoic acid
Comparison: Compared to similar compounds, 3,5-Dihydroxytetradec-7-enoic acid is unique due to its specific chain length and the position of the hydroxyl groups and double bond. These structural features influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
105959-63-5 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
3,5-dihydroxytetradec-7-enoic acid |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-12(15)10-13(16)11-14(17)18/h7-8,12-13,15-16H,2-6,9-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
YVNDMSRNNBRKCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCC(CC(CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)


